
Sucrose-6'-monophosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sucrose 6’-monophosphate dipotassium salt is a specialized derivative of sucrose, a common disaccharide composed of glucose and fructoseIt is primarily used in enzymology and carbohydrate metabolism studies due to its unique structure and reactivity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sucrose 6’-monophosphate dipotassium salt typically involves the phosphorylation of sucrose. This process can be achieved through various chemical or enzymatic methods. One common approach is the use of phosphorylating agents such as phosphorus oxychloride or phosphoric acid in the presence of a base to facilitate the reaction. The reaction conditions often require controlled temperatures and pH levels to ensure the selective phosphorylation at the 6’ position of the sucrose molecule .
Industrial Production Methods
Industrial production of sucrose 6’-monophosphate dipotassium salt involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process includes the purification of the product through crystallization or chromatography techniques to remove any impurities and achieve the desired quality standards .
化学反応の分析
Types of Reactions
Sucrose 6’-monophosphate dipotassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the phosphate group or other functional groups within the molecule.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pH, and solvent choice, play a crucial role in determining the reaction outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphorylated derivatives, while substitution reactions can produce a variety of functionalized sucrose compounds .
科学的研究の応用
Sucrose 6’-monophosphate dipotassium salt has a wide range of scientific research applications, including:
Chemistry: Used as a substrate in studies of phosphorylation processes and enzyme kinetics.
Biology: Investigates carbohydrate metabolism and sugar transport mechanisms in plants and microbes.
Medicine: Explores potential therapeutic applications related to metabolic regulation and energy conversion.
Industry: Utilized in the production of bioenergy and biotechnological applications
作用機序
The mechanism of action of sucrose 6’-monophosphate dipotassium salt involves its role as a substrate for specific kinases and phosphorylases. These enzymes catalyze the transfer of phosphate groups, facilitating various biochemical pathways. The compound’s structure allows it to interact with molecular targets involved in carbohydrate metabolism, energy storage, and utilization .
類似化合物との比較
Similar Compounds
- Trehalose 6-phosphate dipotassium salt
- Uridine 5’-diphosphoglucose disodium salt
- D-Xylulose 5-phosphate lithium salt
Uniqueness
Sucrose 6’-monophosphate dipotassium salt is unique due to its specific phosphorylation at the 6’ position, which distinguishes it from other phosphorylated sugars. This unique structure provides distinct reactivity and applications in various scientific fields .
特性
分子式 |
C12H21K2O14P |
|---|---|
分子量 |
498.46 g/mol |
IUPAC名 |
dipotassium;[(2R,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C12H23O14P.2K/c13-1-4-6(15)8(17)9(18)11(24-4)26-12(3-14)10(19)7(16)5(25-12)2-23-27(20,21)22;;/h4-11,13-19H,1-3H2,(H2,20,21,22);;/q;2*+1/p-2/t4-,5-,6-,7-,8+,9-,10+,11-,12+;;/m1../s1 |
InChIキー |
UHZPGUJRJZXGCI-HCJAYUHRSA-L |
異性体SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O)CO)O)O)O)O.[K+].[K+] |
正規SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)COP(=O)([O-])[O-])O)O)CO)O)O)O)O.[K+].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



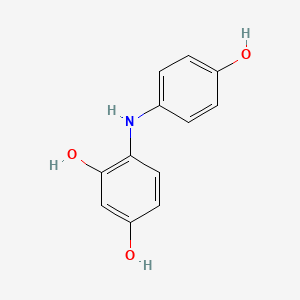

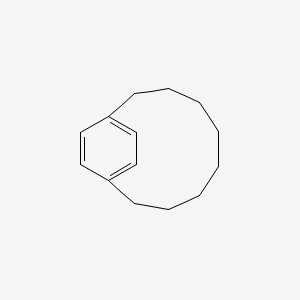

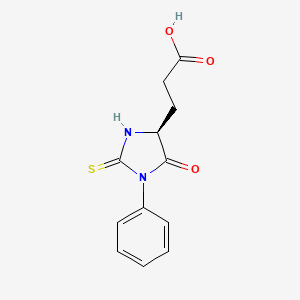
![[1-(9-Fluorenyl)-2-(5,6-cyclopenta-2-methyl-1-indenyl)ethane]zirconium dichloride](/img/structure/B13819901.png)
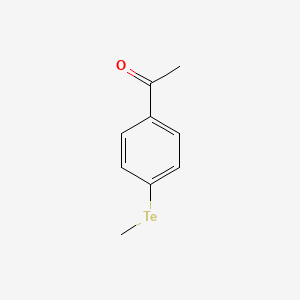
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)propanamide](/img/structure/B13819915.png)
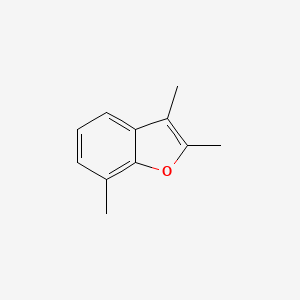

![1-Tert-butyl-1-[2-(cyclohexylamino)-5-nitrophenyl]sulfonylurea](/img/structure/B13819946.png)


